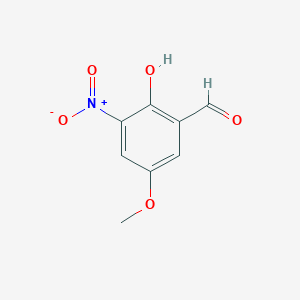

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHTVTHOPTTYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334887 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34549-69-4 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34549-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for this compound, a valuable chemical intermediate. The synthesis involves a two-step process commencing with the formylation of 4-methoxyphenol to yield 2-Hydroxy-5-methoxybenzaldehyde, which is subsequently nitrated to produce the target compound. This guide offers detailed experimental protocols, quantitative data, and workflow visualizations to support research and development activities.

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the introduction of a formyl group onto the 4-methoxyphenol ring to create the intermediate, 2-Hydroxy-5-methoxybenzaldehyde. The second step is the regioselective nitration of this intermediate to yield the final product.

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents and other fine chemicals. Its unique electronic environment, arising from the interplay of electron-withdrawing and electron-donating groups, makes it a valuable precursor for a diverse range of chemical transformations.

Core Chemical Properties

This compound, with the chemical formula C₈H₇NO₅, is a compound that presents as a powder. Its structure incorporates a hydroxyl, a methoxy, a nitro, and an aldehyde group on a benzene ring, which dictates its chemical reactivity and physical characteristics.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 197.14 g/mol | [1] |

| Exact Mass | 197.03242232 g/mol | [2] |

| Melting Point | 129-134 °C | [2] |

| Boiling Point (Predicted) | 303.1±42.0 °C | [2] |

| Density (Predicted) | 1.456±0.06 g/cm³ | [2] |

| pKa | 5.28±0.38 | [2] |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area | 92.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectral Information

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry : GC-MS data is available, providing information on the fragmentation pattern of the molecule.[1]

-

Infrared (IR) Spectroscopy : Vapor phase IR spectra have been recorded.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific NMR data for this compound is not detailed in the provided search results, NMR spectroscopy is a key technique for determining the chemical environment of the hydrogen and carbon atoms.[3] For the related isomer, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 1H NMR data is available.[4][5]

-

UV-Vis Spectroscopy : The presence of chromophoric aldehyde and nitro groups, along with auxochromic hydroxyl and methoxy groups, results in characteristic absorption maxima in the UV-Vis spectrum.[5]

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general method for the nitration of a similar compound, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), to produce 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is described and can be considered a representative synthetic approach.[6]

Representative Synthesis of a Nitrated Hydroxy-methoxybenzaldehyde

This protocol outlines the synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde from o-vanillin.[6]

Materials:

-

o-vanillin

-

Glacial acetic acid

-

Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ice-cold water

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve o-vanillin (1 mmol) in 3 mL of glacial acetic acid in a 50 mL test tube.

-

Add solid Y(NO₃)₃·6H₂O (1 mmol) to the solution.

-

Shake the reaction mixture continuously for 10 minutes at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether containing 10% ethyl acetate.

-

Upon completion, add 30 mL of ice-cold water to the reaction mixture and let it stand for 15 minutes.

-

Collect the precipitated solid product by filtration.

-

Wash the solid product with cold water.

-

The obtained solid product can be used for analysis without further purification.[6]

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a substituted benzaldehyde like this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as hazardous.[1] The aggregated GHS information indicates that it is toxic if swallowed and may cause an allergic skin reaction.[1]

GHS Classification: [1]

-

Pictogram: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed

-

H317: May cause an allergic skin reaction

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333+P317: If skin irritation or rash occurs: Get medical help.[1]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

For the isomeric compound 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, the hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[5][8] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical.[8] Work should be conducted in a well-ventilated area or a fume hood.[8]

Applications in Drug Development

Substituted benzaldehydes like this compound are valuable intermediates in medicinal chemistry.[9] The aldehyde group serves as a reactive site for condensation reactions, for instance, with primary amines to form Schiff bases, which are a class of compounds extensively studied for a wide range of biological activities.[9] Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle to access a diverse array of heterocyclic compounds and other functionalized molecules with potential therapeutic applications.[9]

References

- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR [m.chemicalbook.com]

- 5. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

CAS Number: 34549-69-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a synthetic organic compound with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and putative biological activities, offering a valuable resource for researchers in drug discovery and development.

Core Compound Information

This compound is an aromatic aldehyde characterized by a benzene ring substituted with hydroxyl, methoxy, nitro, and formyl functional groups. These groups contribute to its unique chemical reactivity and potential for biological interactions.

Structure:

Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties is presented below. This data is essential for compound identification, purity assessment, and predicting its behavior in various experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 34549-69-4 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [1][2][3] |

| Appearance | Powder | |

| Melting Point | 129-134 °C | |

| SMILES | COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [1] |

| InChI | InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | [1] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Source |

| ¹H NMR | Spectra available, but detailed peak assignments not published in readily available literature. | [4] |

| ¹³C NMR | Spectra available, but detailed peak assignments not published in readily available literature. | [4] |

| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 197, 179, 149 | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [1] |

Synthesis

This compound is typically synthesized via the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The following is a representative experimental protocol adapted from established procedures for the nitration of phenolic aldehydes.

Experimental Protocol: Synthesis from o-Vanillin

Materials:

-

o-Vanillin

-

Glacial Acetic Acid

-

Nitric Acid (concentrated)

-

Sulfuric Acid (concentrated)

-

Ice

-

Deionized Water

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolution: Dissolve o-vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (typically in a 1:2 ratio) while cooling in an ice bath. This process is highly exothermic.

-

Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of o-vanillin over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of this compound should form.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Workflow for the synthesis of this compound.

Potential Biological Activities

While direct and extensive experimental evidence for the biological activity of this compound is limited in publicly available literature, research on structurally related nitrobenzaldehyde and salicylaldehyde derivatives provides a strong basis for predicting its potential pharmacological properties.

Putative Anticancer Activity

The evaluation of a novel compound's anticancer potential typically follows a hierarchical screening process.

General workflow for anticancer drug discovery.

Putative Antimicrobial Activity

The presence of both hydroxyl and nitro groups on a benzaldehyde scaffold is a key structural feature often associated with antimicrobial efficacy. While specific minimum inhibitory concentration (MIC) values for this compound are not reported in the available literature, it is plausible that this compound may exhibit antibacterial and antifungal properties. The proposed mechanism for related compounds often involves the disruption of microbial cell membranes.

A standard workflow for evaluating the antimicrobial potential of a novel compound is outlined below.

General workflow for antimicrobial evaluation.

Putative Signaling Pathway Interactions

Direct experimental evidence implicating this compound in the modulation of specific signaling pathways is currently lacking in the scientific literature. However, research on other substituted benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades. For instance, some benzaldehydes have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for further investigation in the fields of anticancer and antimicrobial drug discovery. While current publicly available data is limited, the known activities of structurally similar compounds provide a strong rationale for its biological evaluation. Future research should focus on a comprehensive characterization of its biological activities, including in vitro and in vivo studies, to determine its therapeutic potential and elucidate its mechanism of action at the molecular level. The development of a reliable and scalable synthetic protocol will also be crucial for facilitating these investigations.

References

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" molecular structure

An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde featuring a benzaldehyde core with hydroxyl, methoxy, and nitro functional groups. This unique arrangement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups creates a distinct electronic profile, making it a molecule of significant interest for synthetic chemists. Its structure is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), a class of compounds known for their biological activities and utility as versatile precursors in the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and experimental protocols related to this compound. It also explores its potential biological activities and applications based on research conducted on structurally related compounds, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted at position 1 with a formyl (aldehyde) group, at position 2 with a hydroxyl group, at position 3 with a nitro group, and at position 5 with a methoxy group.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 34549-69-4 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| SMILES | COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [1] |

| InChI | InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | [1][2] |

| InChIKey | CCHTVTHOPTTYSY-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Data

| Property | Value | Source/Comment |

| Physical Form | Powder | [2] |

| Melting Point | 129-134 °C | [2][3] |

| Boiling Point | 303.1 ± 42.0 °C | (Predicted)[3] |

| Density | 1.456 ± 0.06 g/cm³ | [3] |

| pKa | 5.28 ± 0.38 | [3] |

| XLogP3 | 1.4 | A measure of lipophilicity.[1] |

| Topological Polar Surface Area | 92.4 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While complete spectral data is not always publicly available, characteristic features can be predicted or are found in databases.

Table 3: Mass Spectrometry Data (GC-MS)

| m/z (Top 3 Peaks) | Source |

| 197 | [1] |

| 179 | [1] |

| 149 | [1] |

Table 4: Predicted Spectroscopic Features

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber | Source/Comment |

| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 ppm | Highly deshielded proton.[4][5][6] |

| Phenolic (-OH) | 10.0 - 12.0 ppm | Broad singlet, variable. | |

| Aromatic (Ar-H) | 7.0 - 8.5 ppm | Two singlets or doublets. | |

| Methoxy (-OCH₃) | ~3.9 ppm | Singlet. | |

| ¹³C NMR | Aldehyde (C=O) | 190 - 200 ppm | Characteristic for aromatic aldehydes.[6][7] |

| Aromatic (Ar-C) | 110 - 165 ppm | Complex pattern of 6 signals. | |

| Methoxy (-OCH₃) | ~56 ppm | ||

| IR Spectroscopy | O-H stretch (phenolic) | 3200 - 3600 cm⁻¹ (broad) | Intramolecular H-bonding may be present.[8] |

| C-H stretch (aldehyde) | 2700 - 2860 cm⁻¹ (two bands) | Characteristic for aldehydes.[4][6] | |

| C=O stretch (aldehyde) | 1680 - 1705 cm⁻¹ (strong) | Conjugation lowers the frequency.[6][8] | |

| N=O stretch (nitro) | 1500 - 1550 cm⁻¹ (strong, asymm.) 1330 - 1370 cm⁻¹ (strong, symm.) | ||

| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ |

Experimental Protocols

Detailed and reliable experimental protocols are critical for the synthesis and characterization of this compound. The following sections outline representative procedures.

Synthesis

A plausible synthetic route to this compound is the direct nitration of its precursor, 2-hydroxy-5-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho-, para-directing, while the aldehyde is meta-directing. The substitution at position 3 is sterically and electronically favored.

Caption: General workflow for the nitration of a substituted benzaldehyde.

Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde

This protocol is adapted from general procedures for the nitration of similar phenolic aldehydes.[9]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in a minimal amount of glacial acetic acid.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

-

Nitrating Agent Addition: While maintaining the low temperature, add a nitrating agent (e.g., a cooled mixture of nitric acid in acetic acid or sulfuric acid) dropwise over 30-60 minutes. The reaction is exothermic and temperature control is crucial to prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A solid precipitate should form.

-

Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Structural Characterization

The following are standard protocols for confirming the identity and purity of the synthesized product.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire both ¹H and ¹³C NMR spectra. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first, then scan the sample.

-

Data Processing: The resulting spectrum should be analyzed for the characteristic absorption bands outlined in Table 4.

Potential Biological Activity and Applications

While direct experimental data on the biological activity of this compound is limited, the activities of structurally related compounds provide a strong basis for predicting its potential.

Nitro-substituted salicylaldehydes are known to exhibit potent antimicrobial properties.[11][12] Studies have shown that substituents like nitro groups on the salicylaldehyde ring can dramatically increase activity against a range of bacteria and fungi.[11] For instance, the isomeric compound 2-hydroxy-3-methoxy-5-nitrobenzaldehyde has demonstrated antibacterial activity, which is attributed to its ability to bind metal ions.[13] Therefore, it is plausible that this compound could also possess antimicrobial or other pharmacological properties.

In drug development, nitroaromatic compounds, including nitrobenzaldehydes, serve as crucial intermediates.[14][15][16][17] The nitro group can be readily reduced to an amine, providing a synthetic handle for further elaboration into more complex molecules, such as Schiff bases or heterocyclic scaffolds, which are known to have a wide range of biological activities.[9][18]

Caption: Role as a precursor in synthesizing compound libraries for drug discovery.

Conclusion

This compound is a well-defined aromatic compound with significant potential as a building block in synthetic organic chemistry and medicinal chemistry. Its distinct pattern of functional groups allows for a variety of chemical transformations, making it a valuable precursor for creating novel compounds. The data and protocols presented in this guide offer a foundational resource for researchers aiming to synthesize, characterize, and explore the applications of this versatile molecule, particularly in the search for new therapeutic agents. Further investigation into its biological profile is warranted based on the known activities of structurally similar salicylaldehydes.

References

- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-羟基-5-甲氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | FH69869 [biosynth.com]

- 14. nbinno.com [nbinno.com]

- 15. innospk.com [innospk.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS No: 34549-69-4). Due to the limited availability of experimentally derived spectra in public databases, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also presented to facilitate further research and analysis.

Mass Spectrometry Data

Mass spectrometry of this compound has been reported, providing valuable information for its identification. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak consistent with its molecular weight.

Table 1: Mass Spectrometry Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol |

| Mass Spectrum (GC-MS) | m/z 197 (Top Peak), 179, 149 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, methoxy, and hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | 1H |

| Aromatic-H (H-4) | 7.5 - 7.8 | Doublet | 1H |

| Aromatic-H (H-6) | 7.2 - 7.5 | Doublet | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Hydroxyl (-OH) | 10.0 - 12.0 | Singlet (broad) | 1H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 188 - 192 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-OCH₃ | 150 - 155 |

| Aromatic C-NO₂ | 140 - 145 |

| Aromatic C-H | 115 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy Data

While specific experimental IR spectra with detailed peak assignments for this compound are not widely published, the characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aldehyde) | 2700 - 2900 | Medium, two bands |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| N=O Stretch (nitro, asymmetric) | 1500 - 1550 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| N=O Stretch (nitro, symmetric) | 1330 - 1370 | Strong |

| C-O Stretch (methoxy) | 1200 - 1275 | Strong |

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic and spectrometric data. The following are generalized protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR for a good signal-to-noise ratio.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method is common. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the pure KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer.

-

GC Conditions :

-

Column : A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature : 250-280 °C.

-

Oven Temperature Program : Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Functional Group Correlation to Spectroscopic Data.

References

An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting known qualitative information, outlining standardized experimental protocols for determining precise quantitative values, and discussing the potential biological relevance of this compound.

Core Compound Information

This compound is an aromatic aldehyde with the chemical formula C₈H₇NO₅. Its structure features a benzene ring substituted with a hydroxyl, a methoxy, a nitro, and a formyl group, making it a compound of interest for various chemical syntheses and potential pharmaceutical applications.

| Property | Value | Source |

| CAS Number | 34549-69-4 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][3] |

| Melting Point | 127-134 °C | [4] |

| Appearance | Cream to yellow or brown/grey powder | [5] |

Solubility Profile

Currently, there is limited quantitative solubility data for this compound in the scientific literature. The available information is qualitative.

| Solvent | Solubility | Source |

| Water | Slightly soluble | [6][7] |

| Organic Solvents | Data not available |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, the following standardized protocol, adapted from general laboratory procedures for organic compounds, can be employed.[8][9][10]

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

References

- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 34549-69-4 | FH70278 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]

- 7. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 8. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 9. www1.udel.edu [www1.udel.edu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Comprehensive Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde as a Versatile Starting Material in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile starting material in organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group—provides a rich platform for a diverse array of chemical transformations. This guide details the physicochemical properties, synthesis, and key applications of this compound, offering experimental protocols and data to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of its functional groups allows for the construction of complex molecular architectures, including Schiff bases and various heterocyclic systems, which are prominent scaffolds in many biologically active compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key data for this compound are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | PubChem[1] |

| Molecular Weight | 197.14 g/mol | PubChem[1] |

| Appearance | Cream to yellow or brown powder | Thermo Fisher Scientific[2] |

| Melting Point | 129-134 °C | Sigma-Aldrich[3] |

| CAS Number | 34549-69-4 | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

Spectroscopic data is crucial for the identification and characterization of the compound throughout a synthetic sequence.

| Spectrum Type | Key Signals/Information | Source |

| ¹H NMR | Signals corresponding to aldehydic, aromatic, methoxy, and hydroxyl protons. | PubChem[4] |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methoxy carbon. | PubChem[4] |

| IR Spectroscopy | Characteristic peaks for O-H, C=O (aldehyde), N-O (nitro), and aromatic C-H stretching. | PubChem[4] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | PubChem[4] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the electrophilic nitration of its precursor, 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde). The hydroxyl and methoxy groups are ortho-, para-directing, activating groups, while the aldehyde is a meta-directing, deactivating group. The nitration occurs at the 3-position due to the directing effects of the hydroxyl and methoxy groups. A representative experimental protocol adapted from the nitration of similar phenolic aldehydes is provided below.[5]

Experimental Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde

Materials:

-

2-Hydroxy-5-methoxybenzaldehyde

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Deionized Water

-

Ice

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid to an equal volume of water while cooling in an ice bath. Caution: This process is exothermic.

-

Addition: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any residual acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

References

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: A Technical Review of Its Synthesis, Properties, and Potential as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. Its molecular structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it an intriguing candidate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a representative synthetic protocol, and an exploration of its potential biological activities based on available data and studies of structurally related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[1][2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [1][2][3] |

| CAS Number | 34549-69-4 | [1][2][3] |

| Melting Point | 129-134 °C | [4] |

| Boiling Point (Predicted) | 303.1±42.0 °C | [4] |

| Density (Predicted) | 1.456±0.06 g/cm³ | [4] |

| pKa (Predicted) | 5.28±0.38 | [4] |

| Appearance | Powder | |

| SMILES | COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [1][2] |

| InChIKey | CCHTVTHOPTTYSY-UHFFFAOYSA-N | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and representative method involves the nitration of the commercially available precursor, 2-hydroxy-5-methoxybenzaldehyde (also known as 5-methoxysalicylaldehyde).[5] The following protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.

Representative Experimental Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde

Materials:

-

2-Hydroxy-5-methoxybenzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-hydroxy-5-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual acid.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: A flowchart illustrating the synthetic pathway for this compound.

Potential Biological Activities

Direct experimental evidence for the biological activity of this compound from primary research literature is limited. However, a commercial supplier, Biosynth, has claimed that the compound exhibits anti-cancer properties, including the inhibition of protein synthesis and the induction of apoptosis in colon and cervical cancer cells.[1] Furthermore, extensive research on structurally related substituted salicylaldehydes and their derivatives provides a strong basis for predicting its potential pharmacological properties.

Anticancer Activity

The presence of nitro and hydroxyl groups on a benzaldehyde scaffold is a key feature for potential antimicrobial and anticancer efficacy.[6] Studies on various salicylaldehyde benzoylhydrazones have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Quantitative Data on Related Compounds:

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some salicylaldehyde hydrazone derivatives against various human cancer cell lines. It is important to note that these are related compounds, and the activity of this compound itself may differ.

| Compound Type | Cell Line | IC₅₀ (µM) | Source |

| 5-Methoxysalicylaldehyde Hydrazones | Breast (MDA-MB-231) | 0.91 - 12.07 | [7] |

| 3-Methoxysalicylaldehyde Hydrazones | Leukemia (HL-60) | Potent cytotoxicity reported | [8] |

| 5-Nitrosalicylaldehyde Benzoylhydrazones | Leukemia (HL-60, BV-173) | Micromolar concentrations | [8] |

| 5-Bromosalicylaldehyde Hydrazones | Leukemia (SKW-3, HL-60) | 3.02 - 3.14 | [8] |

Putative Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Based on the activity of related nitrobenzaldehyde derivatives and general mechanisms of anticancer drugs, a putative signaling pathway for this compound could involve the intrinsic (mitochondrial) pathway of apoptosis.

Caption: A putative signaling pathway for apoptosis induction by this compound.

Antimicrobial Activity

Substituted aromatic aldehydes, particularly those with nitro and hydroxy groups, have demonstrated significant antimicrobial activity.[9] Schiff bases derived from salicylaldehydes are also widely studied for their antibacterial and antifungal properties. While specific data for this compound is not available, related compounds have shown promising results. For example, 4-methoxysalicylaldehyde has exhibited antimicrobial activity against various foodborne bacteria with MIC values ranging from 30.1 to 67.3 μg/mL.[9]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer and antimicrobial activities of a compound like this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: A workflow diagram for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation in the fields of antimicrobial and anticancer drug discovery. While direct experimental data on its biological activities are currently scarce in the public domain, the known activities of structurally similar compounds provide a strong rationale for its synthesis and systematic biological evaluation. Future research should focus on a validated, high-yield synthesis protocol, comprehensive characterization of its physicochemical properties, and in-depth screening for its biological activities. Elucidating its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent.

References

- 1. This compound | 34549-69-4 | FH70278 [biosynth.com]

- 2. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-HYDROXY-5-METHOXY-3-NITRO-BENZALDEHYDE | 34549-69-4 [chemicalbook.com]

- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" safety and handling

An In-Depth Technical Guide to the Safety and Handling of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Properties

This compound is a substituted aromatic aldehyde. Its chemical structure and properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1][2][3][4][5][6] |

| Molecular Weight | 197.14 g/mol | [1][2][3][4][6] |

| CAS Number | 34549-69-4, 17028-61-4 | [1][2][3][4][5] |

| Appearance | Cream to yellow or brown or grey to grey/green powder | [3][7] |

| Melting Point | 127-134 °C, 137.0-143.0°C, 141-143 °C | [3][4][7] |

| Solubility | Slightly soluble in water. | [4][8] |

| Synonyms | 5-Methoxy-3-nitrosalicylaldehyde, 2-hydroxy-3-nitro-5-methoxybenzaldehyde | [1] |

Hazard Identification and Classification

The hazard classification of this compound can vary slightly between suppliers. It is crucial to consult the specific safety data sheet (SDS) for the product in use. The compound is generally considered hazardous.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 3 or 4 | Skull and crossbones or Exclamation mark | Danger or Warning | H301: Toxic if swallowed or H302: Harmful if swallowed | [1][3][9] |

| Skin Sensitization | 1 | Exclamation mark | Warning | H317: May cause an allergic skin reaction | [1][3] |

| Skin Corrosion/Irritation | 2 | Exclamation mark | Warning | H315: Causes skin irritation | [2][9][10] |

| Serious Eye Damage/Eye Irritation | 2 | Exclamation mark | Warning | H319: Causes serious eye irritation | [2][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation mark | Warning | H335: May cause respiratory irritation | [2][10] |

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to minimize the risks associated with this compound. The following workflow diagram outlines the key steps for safe management of this chemical in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological data presented in safety data sheets are not publicly available. The hazard classifications are typically based on data from studies conducted under standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), as well as on data from similar compounds and computational models.

Personal Protective Equipment (PPE)

To ensure the safety of personnel, appropriate personal protective equipment must be worn when handling this compound.[11]

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical safety goggles.[9]

-

Skin Protection :

-

Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved N95 (or equivalent) particulate respirator should be used. Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][12]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately[9][13]:

-

Inhalation : Move the person to fresh air.[9][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[9][13] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[13]

-

Eye Contact : Rinse cautiously with water for several minutes.[9][13] Remove contact lenses, if present and easy to do. Continue rinsing.[9][13] If eye irritation persists, get medical advice/attention.[13]

-

Ingestion : Rinse mouth with water.[9][13] Do NOT induce vomiting. Call a poison center or doctor/physician immediately if you feel unwell.[9][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][13]

-

Specific Hazards from the Chemical : In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[13]

-

Protective Equipment for Firefighters : Firefighters should wear self-contained breathing apparatus and full protective gear.[13]

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment to avoid contact with the skin and eyes and to prevent inhalation of dust.[9] Ensure adequate ventilation.[9]

-

Environmental Precautions : Prevent the chemical from entering drains.[9]

-

Methods for Cleaning Up : Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9][13]

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated place.[5][9] Keep the container tightly closed and stored in a locked area.[5]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[13] The material should be sent to an approved waste disposal plant.[13]

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the manufacturer's safety data sheet and a comprehensive risk assessment before use.

References

- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 34549-69-4 [sigmaaldrich.com]

- 4. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 9. valsynthese.ch [valsynthese.ch]

- 10. fishersci.com [fishersci.com]

- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. bio.vu.nl [bio.vu.nl]

- 13. fishersci.com [fishersci.com]

Synonyms for "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" (e.g., 3-Nitro-5-methoxysalicylaldehyde)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its emerging role in drug development, particularly in the synthesis of novel therapeutic agents.

Chemical Identity and Synonyms

This compound is a substituted salicylaldehyde that is also known by several other names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for a comprehensive literature search and procurement of the compound.

The primary IUPAC name for this compound is This compound . However, it is frequently referred to by other systematic and common names, including:

-

3-Nitro-5-methoxysalicylaldehyde

-

5-Methoxy-3-nitrosalicylaldehyde

-

5-Nitro-o-vanillin

-

2-hydroxy-3-nitro-5-methoxybenzaldehyde

-

Benzaldehyde, 2-hydroxy-5-methoxy-3-nitro-

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number, molecular formula, and other identifiers are provided in the tables below.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in experimental settings. The key properties are summarized in the following tables.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 34549-69-4 | [1][2][3] |

| Molecular Formula | C₈H₇NO₅ | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | [2] |

| InChIKey | CCHTVTHOPTTYSY-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Powder | [2] |

| Melting Point | 129-134 °C | [4] |

| Boiling Point | 303.1 ± 42.0 °C (Predicted) | [4] |

| Density | 1.456 ± 0.06 g/cm³ | [4] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 92.4 Ų | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through the nitration of a suitable precursor. A common and effective method involves the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Synthesis of this compound from o-Vanillin

This protocol describes the nitration of o-vanillin using a nitrating mixture of nitric acid and sulfuric acid.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Glacial Acetic Acid (optional, as a solvent)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a 2:1 ratio of concentrated sulfuric acid to concentrated nitric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

-

Dissolution of Starting Material: Dissolve o-vanillin in a minimal amount of glacial acetic acid or concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of o-vanillin while maintaining the reaction temperature at or below 0°C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. A yellow precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Schiff Bases from this compound

This compound is a valuable precursor for the synthesis of Schiff bases, which are known for their wide range of biological activities.

Materials:

-

This compound

-

A primary amine (e.g., an aniline derivative)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in ethanol or methanol.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration.

-

Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent.

Applications in Drug Development

This compound and its derivatives are of significant interest in drug discovery and development due to their potential biological activities.

Antimicrobial Activity

The presence of hydroxyl, nitro, and methoxy groups on the benzaldehyde scaffold is associated with antimicrobial properties. This compound and its derivatives, particularly Schiff bases and their metal complexes, have been investigated for their activity against various bacterial and fungal strains. The proposed mechanism of action for some salicylaldehyde derivatives involves the disruption of the microbial cell membrane.

Anticancer Activity

Nitrobenzaldehyde derivatives have been explored as potential anticancer agents.[5] Some studies suggest that these compounds may induce apoptosis in cancer cells. This compound has been shown to inhibit the proliferation of colon and cervical cancer cells in culture.[1] The mechanism of action is thought to involve the inhibition of protein synthesis and induction of apoptosis.[1]

Putative Signaling Pathway Interactions

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, research on structurally related benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades.

One such putative target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Some benzaldehyde derivatives have been shown to influence this pathway, suggesting that this compound or its derivatives might exert their anticancer effects through a similar mechanism. However, further research is required to elucidate the specific molecular targets and confirm this hypothesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing profile in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the potential for derivatization into biologically active compounds, such as Schiff bases, make it an attractive scaffold for further investigation. While preliminary studies on its antimicrobial and anticancer activities are promising, further in-depth research is necessary to fully elucidate its mechanisms of action and to identify specific molecular targets and signaling pathways. This technical guide serves as a foundational resource for researchers looking to explore the potential of this and related compounds in the development of novel therapeutics.

References

A Deep Dive into 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Theoretical and Computational Perspectives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic chemistry. Its unique electronic environment, arising from the interplay of electron-donating hydroxyl and methoxy groups with electron-withdrawing nitro and aldehyde functionalities, makes it a versatile precursor for the synthesis of a wide range of bioactive molecules, including Schiff bases.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and computational drug design.

Introduction

Substituted benzaldehydes are a class of organic compounds with significant importance in the pharmaceutical and chemical industries. This compound, in particular, has garnered attention as a key intermediate in the synthesis of Schiff bases, which are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3][4][5] Furthermore, this compound and its derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments.[6][7][8]

The reactivity and biological activity of this compound are intrinsically linked to its molecular structure and electronic properties. Theoretical and computational studies, such as Density Functional Theory (DFT), provide invaluable insights into these aspects at the atomic level. This guide will explore the synthesis, spectroscopic characterization, and computational analysis of this compound, offering a detailed understanding of its chemical behavior and potential for further functionalization.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the nitration of a substituted benzaldehyde precursor. The following sections detail a common synthetic route and the spectroscopic methods used for its characterization.

Experimental Protocol: Synthesis of this compound

This protocol describes the nitration of 2-hydroxy-5-methoxybenzaldehyde.

Materials:

-

2-hydroxy-5-methoxybenzaldehyde

-

Nitric acid (70%)

-

Glacial acetic acid

-

Ice

Procedure:

-

Dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid in a round-bottom flask.

-

Cool the solution to 10-15 °C using a water bath containing a few ice cubes.

-

Prepare a nitrating mixture by carefully adding 70% nitric acid to glacial acetic acid.

-

Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature is maintained between 10-15 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.

-

Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

2.2.1. FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound are summarized in the table below. The presence of a strong peak around 1350 and 1550 cm⁻¹ is characteristic of the nitro group.[6] The carbonyl C=O stretching vibration is typically observed between 1680 and 1730 cm⁻¹.[6]

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H Stretching | 3600-2800 |

| C-H Aromatic Stretching | ~3000 |

| C=O Aldehyde Stretching | 1730-1680 |

| C=C Aromatic Stretching | ~1500 |

| NO₂ Asymmetric Stretching | ~1550 |

| NO₂ Symmetric Stretching | ~1350 |

2.2.2. UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound in solution typically exhibits absorption peaks between 200 nm and 300 nm, which are attributed to π → π* transitions within the aromatic ring and carbonyl group.[6]

2.2.3. ¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |

| Phenolic (-OH) | 10.0 - 12.0 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

Theoretical and Computational Studies

Computational chemistry plays a pivotal role in understanding the structure-property relationships of molecules. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of chemical systems.

Computational Methodology

Quantum chemical calculations on this compound have been performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-31G+(d,p) basis set.[8] This level of theory is widely used for its balance of accuracy and computational efficiency in describing the electronic properties of organic molecules.

References

- 1. Structural and biomedical investigations of novel ruthenium schiff base complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ijmcmed.org [ijmcmed.org]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" as an Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group, provides a rich scaffold for chemical modifications. This unique electronic and structural arrangement makes it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research. The aldehyde functionality readily undergoes condensation reactions, most notably with primary amines to form Schiff bases, which are well-regarded for their diverse pharmacological activities. Furthermore, the nitro group can be readily reduced to an amino group, opening up avenues for the synthesis of various heterocyclic compounds. These derivatives have shown promise in interacting with biological targets, including DNA and key signaling proteins.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

-

Antimicrobial Agents: Schiff bases and their metal complexes derived from this intermediate have shown noteworthy antibacterial and antifungal properties. The chelation of metal ions by these ligands can enhance their biological activity.

-

Anticancer Agents: The core structure is present in compounds that exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of critical cell signaling pathways.

Data Presentation

Table 1: Synthesis of Schiff Base Derivatives from a Structural Isomer¹

| Starting Amine | Product | Reaction Time (h) | Yield (%) |

| 2,4-Dimethylaniline | 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol | 4 | Not Reported |

| 3,4-Difluoroaniline | 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol | 4 | Not Reported |

¹Data from a study on the positional isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, which demonstrates the synthetic feasibility.

Table 2: Antimicrobial Activity of Schiff Base Metal Complexes Derived from a Structural Isomer¹[1]

| Compound | S. aureus | S. pyogenes | E. coli | P. aeruginosa | C. albicans | A. niger | A. clavatus |

| Ligand 1 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |

| Cu(II) Complex of Ligand 1 | 250 | 500 | 500 | 250 | 500 | >1000 | >1000 |

| Ni(II) Complex of Ligand 1 | 500 | 250 | 250 | 500 | 250 | 500 | 500 |